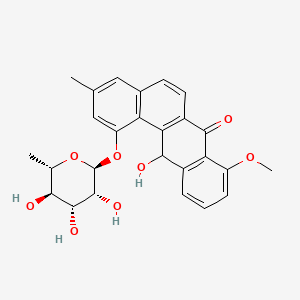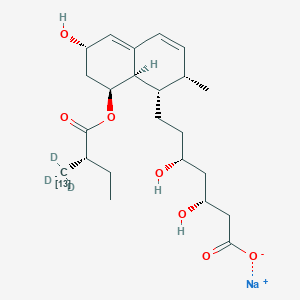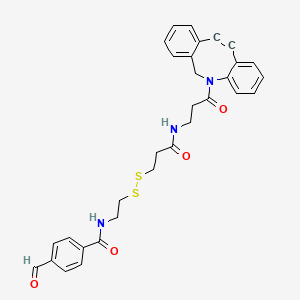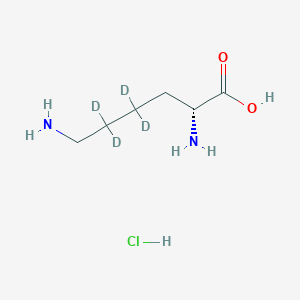
D-Lysine-d4 (monohydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lysine-d4 (monohydrochloride): is a deuterium-labeled form of D-Lysine, an amino acid stereoisomer. The compound is often used in scientific research due to its unique properties, including its role as a component of surfactants and its use in stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Lysine-d4 (monohydrochloride) typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: : Industrial production of D-Lysine-d4 (monohydrochloride) involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production methods are optimized to meet the demands of scientific research and pharmaceutical applications .
化学反应分析
Types of Reactions: : D-Lysine-d4 (monohydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the amino acid.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products: : The major products formed from these reactions include deuterium-labeled derivatives of lysine, which can be used in various research applications .
科学研究应用
Chemistry: : In chemistry, D-Lysine-d4 (monohydrochloride) is used as a stable isotope tracer to study reaction mechanisms and metabolic pathways. Its deuterium labeling allows for precise quantitation in mass spectrometry .
Biology: : In biological research, the compound is used to study protein synthesis and degradation. It helps in understanding the dynamics of amino acid incorporation into proteins .
Medicine: : In medicine, D-Lysine-d4 (monohydrochloride) is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug metabolism .
Industry: : In industrial applications, the compound is used in the production of deuterium-labeled pharmaceuticals and as a component of surfactants in various formulations .
作用机制
Mechanism: : D-Lysine-d4 (monohydrochloride) exerts its effects through its incorporation into biological molecules. The deuterium atoms replace hydrogen atoms, which can alter the metabolic and pharmacokinetic profiles of the compound. This labeling allows researchers to track the compound’s behavior in biological systems .
Molecular Targets and Pathways: : The primary molecular targets of D-Lysine-d4 (monohydrochloride) include enzymes involved in amino acid metabolism. The compound is incorporated into proteins and peptides, allowing for detailed studies of metabolic pathways and enzyme kinetics .
相似化合物的比较
Similar Compounds
L-Lysine monohydrochloride: Another stereoisomer of lysine, commonly used in nutritional supplements and as a precursor in chemical synthesis.
DL-Lysine monohydrochloride: A racemic mixture of D- and L-lysine, used in various biochemical applications.
Uniqueness: : D-Lysine-d4 (monohydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies .
属性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
186.67 g/mol |
IUPAC 名称 |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1/i1D2,2D2; |
InChI 键 |
BVHLGVCQOALMSV-HMKNRSCMSA-N |
手性 SMILES |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl |
规范 SMILES |
C(CCN)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


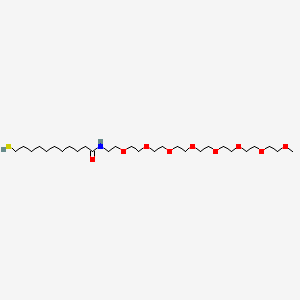
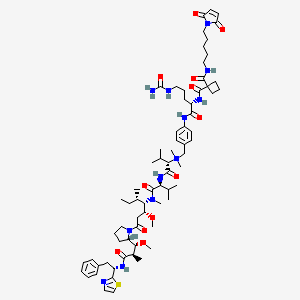
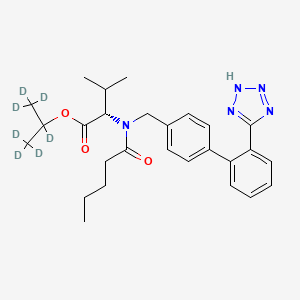
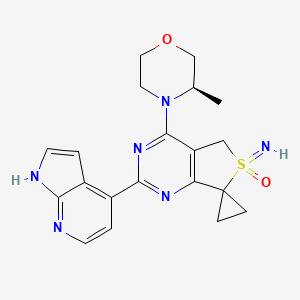
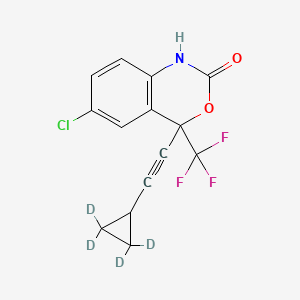
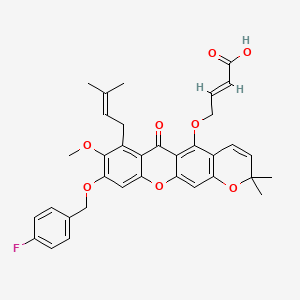
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
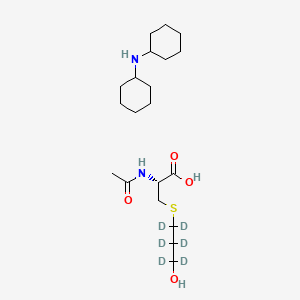
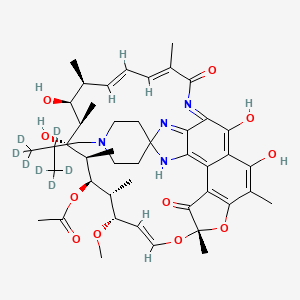
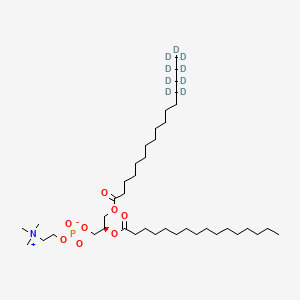
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
